2,2-Dichlorocyclopropane-1-carboxylic acid

描述

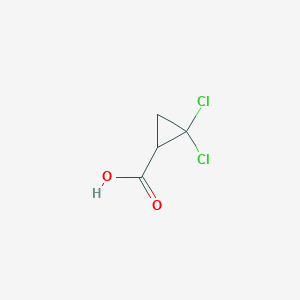

2,2-Dichlorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol It is a cyclopropane derivative, characterized by the presence of two chlorine atoms attached to the cyclopropane ring and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the chlorination of cyclopropane-1-carboxylic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane-1-carboxylic acid is treated with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

化学反应分析

Reduction Reactions

DCA undergoes selective hydrogenation to produce monochlorinated cyclopropane derivatives. Industrial-scale reductions often employ palladium catalysts under pressurized hydrogen:

Example Reaction:

Key Findings:

-

Catalytic hydrogenation at 60–90°C with Pd/C yields 78–80% 1-methyl-2-chlorocyclopropane carboxylic acid .

-

Reaction conditions (e.g., NH₃ co-catalyst) influence cis/trans isomer ratios (e.g., 89:11 cis:trans) .

Nucleophilic Substitution

The chlorine atoms on DCA’s cyclopropane ring are susceptible to nucleophilic displacement under basic conditions:

Example Reaction:

Key Findings:

-

Substitution with hydroxide ions (OH⁻) yields cyclopropane carboxylates, which are intermediates for further functionalization .

-

Phase-transfer catalysis (PTC) enhances reaction rates in biphasic systems (e.g., CHCl₃/NaOH) .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution to form esters, amides, and acid chlorides:

Esterification

DCA reacts with alcohols via acid-catalyzed Fischer esterification:

Example:

Reaction with prenol (3-methyl-2-buten-1-ol) under dichlorocarbene addition yields tetramethyl cyclopropane esters with 49.8% efficiency .

Amidation

Dicyclohexylcarbodiimide (DCC) activates DCA for coupling with amines to form amides:

Key Findings:

Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under oxidative or reductive conditions:

Oxidative Ring Opening:

Treatment with KMnO₄ or CrO₃ oxidizes the cyclopropane ring to yield dicarboxylic acids .

Reductive Ring Opening:

LiAlH₄ reduces the ring to form allylic alcohols or alkanes, depending on conditions .

Biological Activity and Derivatives

DCA derivatives are explored for agrochemical applications:

| Derivative | Biological Activity | Target Pathogen | Inhibition Rate | Reference |

|---|---|---|---|---|

| DCA-thiadiazole amide | Fungicidal | Botrytis cinerea | 55% | |

| DCA-pyridine ester | Insecticidal | Housefly (Musca domestica) | Moderate |

Mechanistic Insights

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2,2-Dichlorocyclopropane-1-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Synthetic Routes

The synthesis typically involves chlorination reactions using cyclopropane derivatives and chlorinating agents like thionyl chloride or phosphorus pentachloride. The following reactions are common:

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups using nucleophilic reagents.

- Reduction Reactions : The compound can be reduced to yield different cyclopropane derivatives.

- Oxidation Reactions : Oxidation can produce more complex carboxylic acid derivatives.

Biological Applications

Biological Activity

Research has shown that this compound exhibits various biological activities, including fungicidal and insecticidal properties.

Insecticidal Activity

Studies indicate that derivatives of this compound can effectively target agricultural pests. The following table summarizes the insecticidal activity of specific derivatives:

| Compound Name | Mortality Rate (%) | Insect Species |

|---|---|---|

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-substituted | 60 | Aedes aegypti |

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-(2-methylphenyl) | 75 | Spodoptera frugiperda |

These findings suggest that such derivatives could serve as environmentally friendly alternatives to conventional pesticides.

Anticancer Potential

The anticancer properties of this compound have also been explored. Notably, studies on glioblastoma cells demonstrated that these compounds could inhibit tumor growth without significant cytotoxicity to normal cells.

Case Study: Antitumor Activity in U87 Xenograft Model

In an animal study involving U87 glioblastoma xenografts, treatment with dichlorinated compounds resulted in a significant reduction in tumor size compared to control groups. The following table summarizes the antitumor effects observed:

| Compound Name | Tumor Volume Reduction (%) | Treatment Duration (Days) |

|---|---|---|

| DCAH | 50 | 14 |

| DCMAH | 65 | 14 |

The mechanism behind this activity may involve the inhibition of pyruvate dehydrogenase kinase (PDK), which is associated with the Warburg effect commonly seen in cancer cells.

Industrial Applications

Production of Agrochemicals

this compound is utilized in the synthesis of various agrochemicals and pesticides. Its derivatives are key intermediates in creating selective herbicides and insecticides that enhance agricultural productivity while minimizing environmental impact.

作用机制

The mechanism of action of 2,2-dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors .

相似化合物的比较

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid: Similar in structure but with a methyl group instead of a hydrogen atom.

1,2-Dichlorocyclopropane: Lacks the carboxylic acid group but has two chlorine atoms on the cyclopropane ring.

Uniqueness: 2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

生物活性

2,2-Dichlorocyclopropane-1-carboxylic acid (DCA) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activities of DCA, including its fungicidal, insecticidal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure with two chlorine atoms and a carboxylic acid functional group. Its molecular formula is with a molar mass of approximately 151.99 g/mol. The compound's unique structure contributes to its biological activity.

Fungicidal Activity

Research has demonstrated that derivatives of DCA exhibit moderate fungicidal activity. A study synthesized several amide-type compounds from DCA and evaluated their antifungal properties against various fungal pathogens. The bioassay results indicated that these compounds showed varying degrees of inhibition against fungi such as Rhizoctonia solani and Botrytis cinerea.

Table 1: Fungicidal Activity of DCA Derivatives

| Compound Name | Inhibition Rate (%) | Pathogen |

|---|---|---|

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-substituted | 40 | Rhizoctonia solani |

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-(2-methylphenyl) | 55 | Botrytis cinerea |

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-phenyl | 45 | Sphaerotheca fuliginea |

The results indicate that while some derivatives have significant antifungal effects, others show only moderate activity, suggesting potential for further optimization .

Insecticidal Activity

In addition to antifungal properties, DCA derivatives have been tested for insecticidal activity. The same research indicated that certain compounds derived from DCA were effective against common agricultural pests. The insecticidal assays revealed that these compounds disrupt the normal physiological functions of insects, leading to mortality.

Table 2: Insecticidal Activity of DCA Derivatives

| Compound Name | Mortality Rate (%) | Insect Species |

|---|---|---|

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-substituted | 60 | Aedes aegypti |

| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-(2-methylphenyl) | 75 | Spodoptera frugiperda |

These findings highlight the potential use of DCA derivatives as environmentally friendly alternatives to synthetic pesticides .

Anticancer Potential

DCA has also been investigated for its anticancer properties. A notable study assessed the effects of dichlorinated compounds similar to DCA on glioblastoma cells. The results showed that these compounds could inhibit tumor growth in vivo without significant cytotoxicity to normal cells.

Case Study: Antitumor Activity in U87 Xenograft Model

In a study involving U87 glioblastoma xenografts in mice, treatment with dichlorinated compounds resulted in a significant reduction in tumor size compared to control groups. This suggests a promising avenue for cancer therapy development based on the metabolic modulation mechanisms associated with DCA .

Table 3: Antitumor Effects of DCA Derivatives

| Compound Name | Tumor Volume Reduction (%) | Treatment Duration (Days) |

|---|---|---|

| DCAH | 50 | 14 |

| DCMAH | 65 | 14 |

The mechanism behind this activity may involve the inhibition of pyruvate dehydrogenase kinase (PDK), which is linked to the Warburg effect—a metabolic alteration commonly observed in cancer cells .

属性

IUPAC Name |

2,2-dichlorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGFEJPTKINGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383509, DTXSID10900966 | |

| Record name | 2,2-dichlorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10900966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-14-0 | |

| Record name | 2,2-dichlorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2,2-Dichlorocyclopropane-1-carboxylic acid in pyrethroid insecticides?

A: this compound serves as a crucial building block for synthesizing various pyrethroid insecticides. [, , ] This compound provides the characteristic dichlorovinyl cyclopropane structure found in many pyrethroids. By reacting it with different alcohols or amines, researchers can create esters and amides with varying insecticidal properties.

Q2: How does the substitution of different groups on the this compound scaffold affect the insecticidal activity of the resulting pyrethroids?

A: Studies have shown that the insecticidal activity of pyrethroids derived from this compound is significantly influenced by the nature of the substituents attached to the carboxylic acid group. [, ] For instance, introducing a thiadiazole ring or a pyridine ring to the structure through amide formation resulted in compounds with varying degrees of fungicidal and insecticidal activities. [, ] These findings suggest that modifying the substituents allows for fine-tuning the biological activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and study pyrethroids synthesized from this compound?

A3: Researchers utilize a range of analytical techniques to characterize and study the properties of these pyrethroids. Common methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of the synthesized compounds by analyzing the hydrogen and carbon nuclei. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the synthesized pyrethroids, providing information about their structure and potential degradation products. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。